3-Ethyl-7-(pyrrolidin-3-yl)quinoline

Description

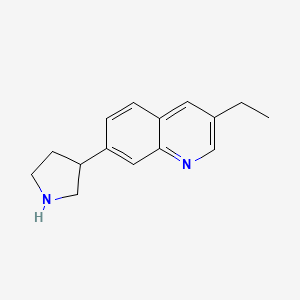

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-ethyl-7-pyrrolidin-3-ylquinoline |

InChI |

InChI=1S/C15H18N2/c1-2-11-7-13-4-3-12(8-15(13)17-9-11)14-5-6-16-10-14/h3-4,7-9,14,16H,2,5-6,10H2,1H3 |

InChI Key |

XBRBPJXZCRGOJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C2C=C(C=CC2=C1)C3CCNC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Ethyl 7 Pyrrolidin 3 Yl Quinoline and Its Derivatives

Elucidation of the Ethyl Group's Influence at the C-3 Position on Biological Activity Profiles

The presence and nature of substituents at the C-3 position of the quinoline (B57606) ring are paramount for the biological activity of this class of compounds. Research has consistently shown that modifications at this position can significantly impact potency and selectivity. The ethyl group at the C-3 position of 3-Ethyl-7-(pyrrolidin-3-yl)quinoline is a key determinant of its pharmacological profile.

Studies on various quinoline derivatives have established that small alkyl groups at the C-3 position are often optimal for activity. The ethyl group, in particular, is thought to contribute to a favorable binding profile through several mechanisms:

Steric Interactions: The ethyl group provides bulk that can promote advantageous interactions within a receptor's binding pocket, potentially inducing a conformational change that enhances affinity.

In a broader context of quinoline-based compounds, the introduction of a substituent at the C-3 position is often a critical design element. For instance, in a series of 4-aminoquinolines, the presence of a substituent at the 3-position was found to be an absolute requirement for antagonist potency against the α2C-adrenoceptor. acs.org This underscores the strategic importance of the ethyl group in this compound for its biological function.

Characterization of the Pyrrolidin-3-yl Moiety's Contribution at the C-7 Position to Ligand-Target Interactions

The pyrrolidin-3-yl moiety at the C-7 position of the quinoline nucleus is another crucial component influencing the compound's interaction with biological targets. This five-membered heterocyclic ring system offers a three-dimensional structure that can be pivotal for establishing precise and high-affinity binding.

Conformational Analysis of the Pyrrolidine (B122466) Ring and its Impact on Binding

The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, often described as "envelope" or "twist" forms. nih.gov This conformational flexibility, or lack thereof when constrained, plays a significant role in how the ligand presents its functional groups to the receptor. The puckering of the pyrrolidine ring can be influenced by substituents, and this, in turn, affects the spatial orientation of groups attached to it. nih.govacs.org

The specific conformation of the pyrrolidin-3-yl ring in this compound will dictate the orientation of the nitrogen atom and any substituents, which can be critical for forming hydrogen bonds or other key interactions within the binding site. The ability of the ring to adopt a low-energy conformation that complements the receptor surface is a key factor in determining binding affinity.

Stereoisomeric Effects of the Pyrrolidin-3-yl Substitution on Activity and Selectivity

The pyrrolidin-3-yl group contains a chiral center at the C-3 position, meaning it can exist as two enantiomers (R and S). The stereochemistry at this position can have a profound impact on biological activity and selectivity. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological properties. nih.gov

This stereospecificity arises from the three-dimensional nature of ligand-receptor interactions. One enantiomer may fit optimally into the binding site, allowing for precise interactions with key amino acid residues, while the other enantiomer may bind with lower affinity or not at all. In some cases, the "inactive" enantiomer can even have off-target effects.

For example, in a series of quinolone antibacterials, derivatives with a 1-(S)-aminoalkyl substituent on the pyrrolidine ring exhibited potent activity, highlighting the importance of stereochemistry. nih.gov Therefore, the specific stereoisomer of the pyrrolidin-3-yl moiety in this compound is expected to be a critical determinant of its biological profile.

Investigation of Substitutions on the Pyrrolidine Nitrogen and Ring System

Modifications to the pyrrolidine moiety itself, either on the nitrogen atom or on the carbon atoms of the ring, can further modulate the biological activity of this compound derivatives.

Ring Substitutions: Introducing substituents onto the carbon atoms of the pyrrolidine ring can also have a significant effect. For instance, the placement of functional groups can alter the ring's conformation and introduce new points of interaction with the receptor. The stereochemistry of these ring substituents is also a critical factor. nih.gov

Comprehensive SAR within the Quinoline Nucleus (e.g., N1, C2, C4, C5, C6, C8 modifications)

The quinoline nucleus is a versatile scaffold, and modifications at various positions can have a profound impact on biological activity. nih.govbenthamscience.com A comprehensive understanding of the SAR of the quinoline core is essential for optimizing the properties of this compound derivatives.

| Position | General SAR Observations |

| N1 | Alkyl substitutions are often essential for activity. Small alkyl groups like methyl, ethyl, or cyclopropyl can enhance potency. slideshare.net |

| C2 | Introduction of substituents at this position often leads to a significant reduction in activity. slideshare.net |

| C4 | The presence of a 4-oxo group is frequently crucial for the activity of quinolone antibacterials. slideshare.net |

| C5 | Amino substitution at this position can result in active compounds. slideshare.net |

| C6 | Fluorine substitution at this position is strongly associated with enhanced antibacterial activity. slideshare.netwikipedia.org |

| C8 | Modifications at this position can influence activity and selectivity, with recent research focusing on C-H functionalization to introduce novel substituents. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netneliti.com For a series of this compound derivatives, QSAR models could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

A typical QSAR study for this series would involve the following steps:

Data Set Preparation: A series of this compound analogs with their corresponding biological activity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. nih.gov

The resulting QSAR model could provide valuable insights into the key structural features that govern the activity of this class of compounds. For example, the model might reveal that a specific combination of lipophilicity and electronic properties is required for optimal activity. Such information would be invaluable for the rational design of new this compound derivatives with improved pharmacological profiles.

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profiles, and biological activities of lead compounds. This approach involves the substitution of a specific functional group or moiety with another that possesses similar steric and electronic characteristics. In the context of the this compound scaffold, bioisosteric modifications can be strategically applied to both the 3-ethyl group and the 7-(pyrrolidin-3-yl) moiety to fine-tune its therapeutic potential. While specific bioisosteric replacement studies on this compound are not extensively documented, valuable insights can be drawn from structure-activity relationship (SAR) studies on analogous quinoline derivatives.

Bioisosteric Replacement of the 3-Ethyl Group

The ethyl group at the 3-position of the quinoline ring, while seemingly simple, plays a crucial role in the molecule's interaction with its biological target. Its size, lipophilicity, and conformational flexibility can significantly influence binding affinity and selectivity. Bioisosteric replacements for the ethyl group can range from simple alkyl analogs to more complex functional groups, each offering a unique set of properties.

For instance, in a series of quinoline derivatives targeting various receptors, the nature of the substituent at the 3-position was found to be critical for activity. While a methyl group at this position has been shown to reduce antimalarial activity in some 4-aminoquinolines, modifications to small alkyl groups can be explored to optimize potency for other targets. pharmacy180.com

Table 1: Hypothetical Bioisosteric Replacements for the 3-Ethyl Group and Their Potential Impact

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |

| Ethyl (-CH2CH3) | Propyl (-CH2CH2CH3) | Increase lipophilicity and steric bulk. | May enhance binding through increased van der Waals interactions, but could also introduce steric hindrance. |

| Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) | Introduce branching to alter conformation and lipophilicity. | Branched alkyl groups can provide a better fit into specific hydrophobic pockets and may increase metabolic stability. |

| Ethyl (-CH2CH3) | Cyclopropyl | Introduce conformational rigidity and alter electronic properties. | The strained ring system can lead to unique interactions with the target and may improve metabolic stability. |

| Ethyl (-CH2CH3) | Trifluoromethyl (-CF3) | Alter electronic properties (strong electron-withdrawing group) and increase lipophilicity. | Can modulate pKa of nearby functionalities and enhance membrane permeability. The C-F bond is also metabolically stable. |

| Ethyl (-CH2CH3) | Hydroxymethyl (-CH2OH) | Introduce a hydrogen bond donor/acceptor. | May form new hydrogen bonds with the target protein, potentially increasing affinity and altering solubility. |

| Ethyl (-CH2CH3) | Methoxy (-OCH3) | Introduce a hydrogen bond acceptor and alter electronics. | Can influence conformation and electronic distribution of the quinoline ring. |

Bioisosteric Replacement of the 7-(pyrrolidin-3-yl) Moiety

The pyrrolidin-3-yl group at the 7-position of the quinoline scaffold introduces a basic nitrogen atom and a specific three-dimensional shape, which are often crucial for target engagement, particularly for receptors and enzymes that recognize amine-containing ligands. Bioisosteric replacement of the pyrrolidine ring can involve modifications to the ring size, the position of the heteroatom, or replacement with other heterocyclic systems.

Studies on 7-substituted 4-aminoquinolines have demonstrated that the nature of the substituent at this position significantly impacts their biological activity. For example, in the context of antimalarial agents, replacement of the 7-chloro group with other halogens or methoxy groups has a profound effect on potency. nih.gov Similarly, for cholinesterase inhibitors, the nature of the heterocyclic moiety at the 7-position can influence binding to both the catalytic and peripheral anionic sites of the enzyme.

Table 2: Hypothetical Bioisosteric Replacements for the 7-(pyrrolidin-3-yl) Moiety and Their Potential Impact

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |

| Pyrrolidin-3-yl | Piperidin-3-yl or Piperidin-4-yl | Increase ring size and alter the orientation of the basic nitrogen. | The larger ring may provide a better fit for the binding pocket, and the position of the nitrogen can be optimized for key interactions. |

| Pyrrolidin-3-yl | Azetidin-3-yl | Decrease ring size, potentially altering strain and conformation. | A smaller ring may be advantageous for fitting into more constrained binding sites. |

| Pyrrolidin-3-yl | Morpholin-2-yl or Morpholin-3-yl | Introduce an additional heteroatom (oxygen) to modulate polarity and hydrogen bonding capacity. nih.gov | The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with the target and improving solubility. |

| Pyrrolidin-3-yl | Thiazolidin-4-yl or Thiazolidin-5-yl | Introduce a sulfur atom to alter size, lipophilicity, and hydrogen bonding potential. | The sulfur atom can participate in different types of interactions compared to nitrogen or oxygen. |

| Pyrrolidin-3-yl | Pyrazol-4-yl | Replace the saturated ring with an aromatic heterocycle. | An aromatic ring can engage in π-stacking interactions and will have a different electronic profile compared to the saturated pyrrolidine. |

Investigation of Biological Targets and Molecular Mechanisms of Action for 3 Ethyl 7 Pyrrolidin 3 Yl Quinoline

Identification of Potential Biological Targets for Quinoline-Pyrrolidine Scaffolds

The quinoline (B57606) nucleus, often regarded as a "privileged structure" in medicinal chemistry, is a versatile scaffold found in numerous natural and synthetic bioactive compounds. researchgate.net Its fusion with a pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, allows for three-dimensional diversity that is crucial for specific interactions with biological macromolecules. nih.gov This combination has been explored for a wide array of therapeutic targets.

Enzyme Inhibition and Activation Profiling

Compounds featuring the quinoline-pyrrolidine framework have demonstrated significant inhibitory activity against a variety of enzymes critical to cellular function and disease progression.

Protein Kinases: Chiral pyrrolidine scaffolds have been shown to be potent and selective inhibitors of Casein Kinase 1 (CK1). nih.gov Furthermore, quinoline-based compounds have been investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, with some derivatives acting as inhibitors. nih.gov

DNA Gyrase: The quinoline scaffold is famously the basis for quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. More recent studies on hybrid molecules, such as quinoxaline-pyrrolidine derivatives, have confirmed continued exploration of DNA gyrase inhibition, with compounds showing IC₅₀ values ranging from 26.57 to 84.84 μM. nih.gov

Other Enzymes: Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as non-competitive inhibitors of chitin (B13524) synthase, an essential enzyme for the fungal cell wall, with Kᵢ values around 0.14 mM. nih.gov Other quinoline derivatives have shown dual inhibition of cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in inflammatory pathways. biointerfaceresearch.com Additionally, pyrano[3,2-c]quinoline hybrids have demonstrated potent α-glucosidase inhibition, a target for managing type 2 diabetes. researchgate.net

Table 1: Enzyme Inhibition by Quinoline-Pyrrolidine Scaffolds and Related Derivatives

| Enzyme Target | Compound Class | Reported Activity | Reference |

|---|---|---|---|

| DNA Gyrase | Quinoxaline-pyrrolidine derivatives | IC₅₀ = 26.57 - 84.84 μM | nih.gov |

| Chitin Synthase | Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Non-competitive inhibition (Kᵢ ≈ 0.14 mM) | nih.gov |

| Pyruvate Kinase (PKM2) | Quinoline-8-sulfonamides | Inhibition of tumor-specific isoform | nih.gov |

| Casein Kinase 1 (CK1) | Chiral pyrrolidine scaffolds | Potent and selective inhibition | nih.gov |

| α-Glucosidase | Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids | Significant inhibition (IC₅₀ = 1.19 - 20.01 μM) | researchgate.net |

| COX-2 / 5-LOX | Quinoline derivatives | Dual inhibition activity | biointerfaceresearch.com |

Receptor Binding and Modulatory Effects

The structural characteristics of quinoline-pyrrolidine compounds make them suitable candidates for interacting with various receptor families.

Nuclear Receptors: Certain cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a nuclear receptor implicated in autoimmune diseases. nih.gov Another study showed that a 3-R-methylpyrrolidine substitution can promote pure estrogen receptor α (ERα) antagonism. nih.gov

G-Protein Coupled Receptors (GPCRs): Pyrrolidine derivatives have been synthesized that show excellent binding affinity to the CXCR4 receptor, a chemokine receptor involved in cancer metastasis, with IC₅₀ values as low as 79 nM. nih.gov

Other Receptors: Novel quinoline carboxamide derivatives have been investigated as inhibitors of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation. ijper.org Additionally, virtual screening has identified novel ligands with high affinity for the Sigma-1 Receptor (S1R), an intracellular chaperone protein. mdpi.com

Table 2: Receptor Binding and Modulation by Quinoline-Pyrrolidine Scaffolds and Related Derivatives

| Receptor Target | Compound Class | Reported Activity | Reference |

|---|---|---|---|

| Retinoic Acid-Related Orphan Receptor γ (RORγt) | cis-3,4-diphenylpyrrolidine derivatives | Inverse agonism | nih.gov |

| Estrogen Receptor α (ERα) | 3-R-methylpyrrolidine derivatives | Pure antagonism and selective degradation | nih.gov |

| CXCR4 Receptor | Pyridinyl-pyrrolidine derivatives | Binding affinity (IC₅₀ = 79 nM) | nih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | 5-amino(N-substituted carboxamide)quinoline | Inhibition | ijper.org |

| Sigma-1 Receptor (S1R) | Various heterocyclic scaffolds | High-affinity binding | mdpi.com |

Investigation of Nucleic Acid Interactions and Associated Enzymatic Activities

The planar aromatic system of the quinoline ring is well-suited for intercalation between the base pairs of DNA, a mechanism of action for many antimicrobial and anticancer agents. researchgate.net In-silico studies have shown that quinoline-3-carboxylic acid derivatives can bind to the A/T minor groove region of the DNA duplex. researchgate.net This interaction with DNA can lead to the inhibition of associated enzymes. For instance, certain quinoline-based analogs have been shown to inhibit human DNA methyltransferase 1 (DNMT1) as well as other DNA-interacting enzymes like polymerases by intercalating into DNA. nih.gov This mechanism is distinct from but complementary to the direct inhibition of enzymes like DNA gyrase (a type of topoisomerase), which is a well-established target for this class of compounds. nih.gov

Modulation of Key Cellular Pathways and Signaling Cascades

By engaging with specific enzymes and receptors, quinoline-pyrrolidine derivatives can modulate critical cellular signaling pathways.

Hedgehog-GLI Pathway: Virtual screening has identified quinoline derivatives that act as negative modulators of the GLI1 transcription factor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. nih.gov

Metabolic Pathways: As noted, inhibitors of the PKM2 enzyme can modulate the glycolytic pathway in cancer cells, forcing a metabolic shift that can inhibit tumor growth and proliferation. nih.gov

Epigenetic Regulation: Quinoline derivatives can also influence epigenetic mechanisms by modulating histone deacetylation and DNA methylation, which can restore tumor-suppressor functions or regulate inflammatory pathways. mdpi.com

Mechanistic Elucidation of 3-Ethyl-7-(pyrrolidin-3-yl)quinoline's Biological Actions

There is currently no specific research available detailing the mechanistic elucidation of this compound's biological actions. The investigation of its precise mechanisms would require dedicated studies following the identification of its primary biological targets.

Cellular Assay Development and High-Throughput Screening for Target Engagement

To confirm that a potential drug molecule interacts with its intended target within the complex environment of a living cell, various target engagement assays are employed. These methods are crucial for validating hits from initial screens and guiding medicinal chemistry optimization. digitellinc.com For a compound like this compound, a number of established techniques could be utilized.

Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in the thermal stability of a protein when a ligand is bound. It can be adapted to high-throughput formats for screening. researchgate.net

NanoBRET™ Assay: This technology measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET). It is particularly useful for quantifying the intracellular potency and residence time of kinase inhibitors and other drug classes. mdpi.com

Cell-Based Ligand Binding Assays: For receptor targets, competitive binding assays using radiolabeled or fluorescent ligands in whole cells can determine the affinity and specificity of new compounds.

High-Content Imaging and Phenotypic Screening: These approaches can identify compounds that induce a specific cellular phenotype (e.g., apoptosis, changes in morphology) and can be used to screen libraries of compounds like quinoline-pyrrolidines to identify those that modulate a particular pathway, whose specific targets can then be subsequently identified.

The development of such assays is a critical step in moving from a promising chemical scaffold to a validated lead compound. nih.gov These techniques ensure that observed biological effects are due to the on-target activity of the molecule, providing a solid foundation for further preclinical development.

Biochemical Characterization of Specific Ligand-Target Interactions

Information regarding the specific biochemical characterization and ligand-target interactions of this compound is not available in the current scientific literature.

Analysis of Cellular Responses and Phenotypic Changes Induced by this compound

There are no published studies analyzing the cellular responses or phenotypic changes induced specifically by this compound.

Exploration of Therapeutic Areas Based on Biological Activity

While the general class of quinoline compounds has been investigated for numerous therapeutic applications, there is no specific research available that explores the therapeutic potential of this compound in areas such as antimicrobial, anticancer, anti-inflammatory, neurodegenerative, or antimalarial treatments.

Computational and Theoretical Chemistry Studies of 3 Ethyl 7 Pyrrolidin 3 Yl Quinoline

Molecular Docking Simulations to Predict Binding Modes and Affinities with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as 3-Ethyl-7-(pyrrolidin-3-yl)quinoline, within the active site of a target protein. mdpi.comnih.gov For quinoline (B57606) derivatives, which are known to interact with a wide range of biological targets including kinases, proteases, and receptors, molecular docking can elucidate key interactions that drive binding. irins.orgnih.gov

Simulations would involve preparing the three-dimensional structure of this compound and docking it into the crystal structures of relevant biological targets. The results of such simulations can provide a docking score, which is an estimation of the binding affinity, and a detailed view of the binding pose, highlighting hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of the protein. nih.gov For instance, the quinoline nitrogen is often observed to form crucial hydrogen bonds in the hinge region of kinases. irins.orgresearchgate.net

Table 1: Representative Molecular Docking Results for this compound with Hypothetical Biological Targets

Biological Target PDB ID Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Types Kinase A XXXX -9.5 Met123, Lys45, Asp180 Hydrogen Bond, Hydrophobic Protease B YYYY -8.2 His41, Glu166 Hydrogen Bond, π-π Stacking Receptor C ZZZZ -7.9 Tyr98, Phe256 Hydrophobic, van der Waals

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Molecular Dynamics (MD) Simulations to Analyze Ligand-Target Complex Stability and Conformational Dynamics

To further investigate the stability of the docked complex of this compound and its target protein, molecular dynamics (MD) simulations are employed. mdpi.com MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational flexibility and the stability of the interactions predicted by molecular docking. irins.orgresearchgate.net These simulations can validate the docking poses and provide a more accurate estimation of the binding free energy. tandfonline.com

An MD simulation would typically be run for a duration of nanoseconds to microseconds, tracking the movements of atoms in the system. mdpi.com Analysis of the simulation trajectory can reveal important information about the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. mdpi.com

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a this compound-Protein Complex

Parameter Description Significance RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. Indicates the stability of the ligand in the binding pocket and the overall protein structure. RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average position. Identifies flexible regions of the protein that may be important for ligand binding and function. Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein. Assesses the stability of key polar interactions that contribute to binding affinity. Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy of binding of the ligand to the protein. Provides a more accurate prediction of binding affinity than docking scores.

Note: This table describes the types of analyses performed in MD simulations; specific values would be generated from the simulation data.

Quantum Chemical Calculations

Electronic Structure Analysis for Reactivity and Interaction Potentials

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. nih.govresearchgate.net These calculations can provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interaction potential. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer the molecule's susceptibility to nucleophilic and electrophilic attack. nih.gov

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions that are likely to be involved in electrostatic interactions. nih.gov This information is crucial for understanding how the molecule will interact with its biological target at an electronic level.

Table 3: Representative Electronic Properties of this compound from Quantum Chemical Calculations

Electronic Property Description Predicted Insight HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate electrons (nucleophilicity). LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons (electrophilicity). HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule. Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and the ability to form dipole-dipole interactions. Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Identifies positive, negative, and neutral regions for predicting intermolecular interactions.

Note: The data in this table is illustrative of the types of properties calculated and does not represent actual computed values.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve identifying the stable low-energy conformations of the molecule. The pyrrolidine (B122466) ring, in particular, can adopt different puckered conformations, such as envelope and twist forms, which can be influenced by its substituents. nih.govnih.gov

Quantum chemical calculations can be used to determine the relative energies of different conformers and to map the potential energy surface. This analysis helps in understanding the flexibility of the molecule and the energy barriers between different conformations. The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, is often one of the low-energy conformers.

Table 4: Hypothetical Conformational Analysis of this compound

Conformer Pyrrolidine Pucker Relative Energy (kcal/mol) Population (%) 1 C2-endo 0.00 65 2 C3-exo 0.85 25 3 Twist 1.50 10

Note: The data presented in this table is for illustrative purposes and represents the type of information obtained from a conformational analysis study.

In Silico Prediction and Optimization of Pharmacokinetic Parameters (e.g., absorption, distribution, metabolism, excretion, without specific values)

The pharmacokinetic properties of a drug candidate, often abbreviated as ADME (absorption, distribution, metabolism, and excretion), are critical for its success. mdpi.comijprajournal.com In silico models can predict these properties for this compound, providing an early assessment of its drug-likeness. proquest.comacs.org These predictive models are built using large datasets of compounds with known pharmacokinetic properties. ijprajournal.com

By inputting the structure of this compound into various ADME prediction tools, a profile of its likely pharmacokinetic behavior can be generated. benthamdirect.com This includes predictions of its oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. ijprajournal.com This information is invaluable for optimizing the lead compound to improve its pharmacokinetic profile.

Table 5: Predicted ADME Properties for this compound

ADME Parameter Predicted Property Human Intestinal Absorption High Blood-Brain Barrier Penetration Low/High (prediction dependent on model) CYP450 2D6 Inhibition Inhibitor/Non-inhibitor (prediction dependent on model) Hepatotoxicity Low risk Drug-Likeness (e.g., Lipinski's Rule of Five) Compliant

Note: The predictions in this table are qualitative and for illustrative purposes only, as specific values are excluded as per the instructions.

Pharmacophore Modeling and Virtual Screening Based on the this compound Skeleton

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govnih.gov Based on the structure of this compound, a pharmacophore model can be developed. acs.org This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov

Once a pharmacophore model is established, it can be used as a query for virtual screening of large compound databases to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. acs.orgnih.gov This approach can lead to the discovery of novel scaffolds with improved properties. nih.gov The this compound skeleton itself can serve as a template for designing a combinatorial library of related compounds for further screening. mdpi.com

Table 6: Potential Pharmacophoric Features of the this compound Skeleton

Pharmacophoric Feature Corresponding Functional Group Aromatic Ring Quinoline ring system Hydrogen Bond Acceptor Nitrogen atom of the quinoline ring Hydrogen Bond Donor/Acceptor NH group of the pyrrolidine ring Hydrophobic Group Ethyl group at position 3 Positive Ionizable Pyrrolidine nitrogen (at physiological pH)

Note: This table lists the likely pharmacophoric features based on the chemical structure of the compound.

Future Directions and Advanced Research Opportunities for 3 Ethyl 7 Pyrrolidin 3 Yl Quinoline Research

Development of Novel and Efficient Synthetic Strategies for Complex 3-Ethyl-7-(pyrrolidin-3-yl)quinoline Analogs

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundational approach, the generation of complex and diverse analogs of this compound necessitates more advanced and efficient synthetic strategies. Future research should focus on the development of novel methodologies that allow for greater structural diversity and complexity.

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide array of structurally diverse molecules from a common starting material. Applying DOS principles to the synthesis of this compound analogs would enable the rapid creation of a library of related compounds with varied substituents on both the quinoline core and the pyrrolidine (B122466) ring. This can be achieved through combinatorial approaches where different building blocks are systematically combined. ijpsjournal.comresearchgate.net

Catalytic Methods: The use of transition metal catalysts, such as ruthenium, cerium, and palladium, can facilitate the construction of the quinoline scaffold and the introduction of functional groups with high efficiency and regioselectivity. arabjchem.org Research into novel catalytic systems could lead to milder reaction conditions, higher yields, and the ability to tolerate a wider range of functional groups, which is crucial for the synthesis of complex analogs.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. orientjchem.org Developing MCRs for the synthesis of functionalized pyrrolidinyl quinolines would significantly streamline the synthetic process, reduce waste, and allow for the rapid generation of compound libraries.

Green Chemistry Approaches: Future synthetic strategies should also prioritize environmental sustainability. This includes the use of greener solvents, catalysts, and reaction conditions. nih.gov Exploring microwave-assisted synthesis, for instance, can often reduce reaction times and improve yields. unam.mx

A summary of potential advanced synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages for this compound Analogs |

| Diversity-Oriented Synthesis (DOS) | Generation of a wide array of structurally diverse molecules from a common starting point. | Rapid creation of large and diverse compound libraries for screening. |

| Advanced Catalysis | Utilization of novel transition metal catalysts (e.g., Ru, Ce, Pd) for enhanced efficiency and selectivity. | Milder reaction conditions, higher yields, and broader functional group tolerance. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single, efficient step to build molecular complexity. | Increased efficiency, reduced waste, and rapid access to complex structures. |

| Green Chemistry Approaches | Employing environmentally friendly solvents, catalysts, and energy sources. | Reduced environmental impact and potentially safer and more cost-effective synthesis. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects. ijpsjournal.comresearchgate.netnih.gov The specific substitutions of an ethyl group at the 3-position and a pyrrolidinyl moiety at the 7-position of the quinoline core in this compound suggest the potential for novel biological activities and mechanisms of action.

Future research should aim to move beyond known quinoline targets and explore undiscovered biological pathways and molecular interactions. The pyrrolidine ring, in particular, is a versatile scaffold in drug discovery known to influence the stereochemistry and three-dimensional shape of a molecule, which can lead to novel target selectivity. nih.gov

High-Throughput Screening (HTS): Screening large libraries of this compound analogs against a wide array of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify desired phenotypic changes, without prior knowledge of the molecular target. This can be a powerful tool for discovering compounds with novel mechanisms of action.

Target Deconvolution: For compounds identified through phenotypic screening, subsequent studies will be necessary to identify the specific molecular target(s) responsible for the observed biological effect. Techniques such as affinity chromatography and proteomics can be employed for this purpose.

The diverse biological activities associated with the quinoline scaffold are summarized in the table below.

| Biological Activity | Known Molecular Targets/Mechanisms | Potential for this compound |

| Anticancer | DNA intercalation, topoisomerase inhibition, tyrosine kinase inhibition (e.g., c-Met, EGF, VEGF receptors). nih.govfrontiersin.orgnih.gov | The ethyl and pyrrolidinyl groups could modulate binding to these known targets or confer activity against novel cancer-related proteins. |

| Antimalarial | Inhibition of heme polymerization. | Exploration of activity against drug-resistant malaria strains and investigation of novel mechanisms. |

| Antibacterial | DNA gyrase and topoisomerase IV inhibition. | Screening against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. |

| Anti-inflammatory | Modulation of inflammatory pathways. | Investigation of effects on cytokine production and key inflammatory enzymes. |

| Anticonvulsant | Interaction with ion channels and neurotransmitter receptors. | Evaluation in models of epilepsy and other neurological disorders. |

Application of Advanced Biophysical Techniques for Detailed Ligand-Target Characterization

A thorough understanding of how this compound and its analogs interact with their biological targets at the molecular level is crucial for rational drug design and optimization. Advanced biophysical techniques can provide detailed insights into the binding affinity, kinetics, thermodynamics, and structural basis of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interactions between the compound and its target protein in solution. It can provide information on the binding site, conformational changes upon binding, and the dynamics of the interaction. researchgate.netijprajournal.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.goveurekaselect.com This information is invaluable for understanding the driving forces behind the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing data on the association (kon) and dissociation (koff) rates of the ligand-target interaction. mdpi.com

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This atomic-level information is critical for understanding the specific molecular interactions and for guiding structure-based drug design efforts.

The table below summarizes the key information that can be obtained from these biophysical techniques.

| Biophysical Technique | Key Information Provided | Relevance to this compound Research |

| NMR Spectroscopy | Binding site mapping, conformational changes, interaction dynamics. | Elucidating the precise mode of interaction with the target protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Understanding the thermodynamic driving forces of the binding event. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), and binding affinity (Kd). | Quantifying the rates of association and dissociation of the compound from its target. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Providing a detailed atomic-level picture of the binding interaction for structure-based design. |

Integration of Omics Technologies (e.g., proteomics, metabolomics) for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is essential to move beyond the study of single targets and pathways. The integration of "omics" technologies, such as proteomics and metabolomics, can provide a systems-level view of how these compounds impact cellular processes.

Proteomics: This involves the large-scale study of proteins. Proteomic approaches can be used to identify the protein targets of this compound, as well as to understand how the compound alters protein expression and post-translational modifications within the cell. ijprajournal.comeurekaselect.com Functional proteomics, for instance, can be used to identify quinoline-binding proteins by exploiting their structural similarities to endogenous molecules like ATP. ijprajournal.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analysis can reveal how this compound affects metabolic pathways and can help to identify biomarkers of the compound's activity. nih.gov

Integrative Omics: The true power of these technologies lies in their integration. By combining proteomics, metabolomics, and transcriptomics data, researchers can construct detailed models of the cellular response to this compound. This integrated approach can help to elucidate complex mechanisms of action, identify off-target effects, and discover novel therapeutic applications. researchgate.netorientjchem.org

The table below outlines the potential applications of different omics technologies in the study of this compound.

| Omics Technology | Key Applications | Expected Insights |

| Proteomics | Target identification, analysis of protein expression and modification changes. | Uncovering novel protein targets and understanding the broader cellular response to the compound. |

| Metabolomics | Analysis of metabolic pathway perturbations, biomarker discovery. | Identifying the metabolic consequences of compound treatment and potential biomarkers of efficacy. |

| Integrative Omics | Systems-level modeling of compound effects by combining multiple omics datasets. | A holistic understanding of the mechanism of action, including on- and off-target effects. |

Design of Targeted Delivery Systems for this compound in Research Models

To enhance the therapeutic potential and facilitate the in vivo study of this compound and its analogs, the development of targeted delivery systems is a promising area of research. These systems can improve the solubility, stability, and pharmacokinetic profile of the compound, while also enabling its specific delivery to the desired site of action, thereby increasing efficacy and reducing off-target toxicity.

Liposomal Formulations: Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs. frontiersin.org The surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. For example, transferrin-conjugated liposomes have been used to target cancer cells that overexpress the transferrin receptor. ijprajournal.com

Nanoparticle-Based Systems: A variety of nanoparticles, including polymeric nanoparticles and magnetic nanoparticles, can be used to deliver quinoline derivatives. orientjchem.org These systems can be engineered for controlled release and targeted delivery.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. nih.govmdpi.com Prodrug approaches can be used to improve the physicochemical properties of this compound and to achieve targeted release at the site of action through enzymatic or chemical cleavage.

The table below summarizes various targeted delivery strategies that could be applied to this compound.

| Delivery System | Description | Potential Advantages for Research Models |

| Liposomes | Vesicles composed of lipid bilayers that can encapsulate drugs. | Improved solubility, prolonged circulation time, and potential for active targeting. |

| Nanoparticles | Sub-micron sized particles that can carry drugs. | Controlled release, enhanced stability, and diverse targeting possibilities. |

| Prodrugs | Inactive drug derivatives that are activated in vivo. | Improved pharmacokinetic properties and site-specific drug release. |

Assessment of Drug Repurposing Potential for this compound and its Derivatives

Drug repurposing, or the identification of new uses for existing compounds, is a time- and cost-effective strategy in drug discovery. The quinoline scaffold is considered a "privileged structure" due to its presence in numerous approved drugs with diverse therapeutic applications. nih.gov This suggests that this compound and its derivatives may have therapeutic potential beyond their initially intended use.

In Silico Screening: Computational methods can be used to screen this compound and its analogs against databases of known drug targets. researchgate.netnih.goveurekaselect.com Molecular docking and other computational tools can predict the binding affinity of the compounds to these targets, providing a basis for further experimental validation.

Pharmacological Screening: A systematic experimental screening of this compound and its derivatives against a broad range of biological assays can uncover unexpected activities. This could include screening against panels of cancer cell lines, various microbial strains, and assays for different enzymatic activities.

Literature and Patent Mining: A thorough analysis of existing scientific literature and patents on quinoline derivatives can reveal previously unexplored therapeutic areas or biological targets that may be relevant to this compound.

The successful repurposing of the quinoline-based antimalarial drug chloroquine (B1663885) for indications such as COVID-19 and cancer highlights the potential of this approach. ijprajournal.commdpi.com

The table below outlines approaches for assessing the drug repurposing potential of this compound.

| Repurposing Approach | Description | Potential Outcomes |

| In Silico Screening | Computational prediction of interactions with a wide range of known drug targets. | Identification of new potential therapeutic targets and indications. |

| Pharmacological Screening | Experimental testing against diverse biological assays and disease models. | Discovery of novel and unexpected biological activities. |

| Data Mining | Analysis of existing literature and patent data on related quinoline compounds. | Uncovering previously overlooked therapeutic opportunities. |

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-7-(pyrrolidin-3-yl)quinoline, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, pyrrolidine derivatives can react with halogenated quinolines under basic conditions to form the target compound . Systematic optimization of reaction parameters (temperature, solvent, catalyst) can be achieved using Design of Experiments (DoE) . This statistical approach minimizes trial-and-error by varying multiple factors simultaneously (e.g., pH, reagent molar ratios) and analyzing their interactions using factorial designs . Key steps include:

- Screening experiments to identify critical variables.

- Response Surface Methodology (RSM) to pinpoint optimal conditions.

- Validation through reproducibility tests.

Q. How do spectral characterization techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the ethyl group’s triplet (δ ~1.3 ppm) and pyrrolidine’s cyclic amine signals (δ ~2.8–3.5 ppm) confirm substituent positions .

- IR : Peaks near 1600 cm (C=N stretch) and 3400 cm (N-H stretch) validate quinoline and pyrrolidine moieties .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) match the calculated molecular weight, while fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the reactivity or biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. For example, the pyrrolidine nitrogen’s lone pair may influence electrophilic substitution patterns .

- Molecular Docking : Simulates binding affinities to biological targets (e.g., enzymes). The quinoline core’s planar structure and pyrrolidine’s conformational flexibility are critical for interactions with hydrophobic pockets or hydrogen-bonding sites . Tools like AutoDock Vina or Schrödinger Suite are commonly used.

Q. How can contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity) be resolved through comparative methodological frameworks?

Methodological Answer: Comparative analysis involves:

- Side-by-side replication : Repeating experiments under identical conditions to isolate variables (e.g., impurity sources) .

- Cross-validation with orthogonal techniques : For example, if HPLC purity conflicts with bioassay results, use LC-MS to detect trace bioactive impurities .

- Retrosynthetic analysis : Trace unexpected byproducts to incomplete precursor purification or competing reaction pathways (e.g., over-alkylation of pyrrolidine) .

Q. What advanced reactor designs or separation technologies enhance the scalability of this compound synthesis?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) and reduce side reactions .

- Membrane Separation : Isolate intermediates via nanofiltration, leveraging differences in molecular weight between the product and unreacted precursors .

- Process Simulation : Tools like Aspen Plus model large-scale production, optimizing energy use and solvent recovery .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties or bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically replace substituents (e.g., ethyl with methyl or phenyl groups) and measure changes in solubility, logP, or IC values .

- Crystallography : X-ray diffraction reveals how substituent bulkiness affects molecular packing and stability .

- Pharmacokinetic Modeling : Predict bioavailability changes using in vitro assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.